molecular formula C27H29N3O4S B11436996 2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide

2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide

Cat. No.: B11436996
M. Wt: 491.6 g/mol
InChI Key: QQBJRZIIJZFEDY-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate PKM2 with high potency and selectivity sets it apart from other similar compounds .

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C27H29N3O4S/c1-18(2)20-8-11-22(12-9-20)28-27(32)25(16-19-6-4-3-5-7-19)30-35(33,34)23-13-14-24-21(17-23)10-15-26(31)29-24/h3-9,11-14,17-18,25,30H,10,15-16H2,1-2H3,(H,28,32)(H,29,31)

InChI Key

QQBJRZIIJZFEDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

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